Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate is systematically named according to IUPAC rules as 1,3-diethyl 2-{[(2,5-dimethoxyphenyl)amino]methylidene}propanedioate . This nomenclature reflects its esterified malonic acid backbone, substituted at the central carbon with a methylidene group linked to a 2,5-dimethoxyaniline moiety.
The molecular formula is C₁₆H₂₀O₆ , with a molecular weight of 308.33 g/mol . Structurally, it consists of two ethyl ester groups (-OCH₂CH₃) attached to the 1- and 3-positions of a propanedioate core. The 2-position features a conjugated enamine system formed by a methylidene bridge (-CH=) connecting to the nitrogen of 2,5-dimethoxyaniline. The aniline ring is substituted with methoxy (-OCH₃) groups at the 2- and 5-positions, contributing to electronic delocalization across the aromatic and enamine systems.
Key structural features include:
- Resonance stabilization : The enamine linkage allows conjugation between the lone pair of the aniline nitrogen and the carbonyl groups of the malonate, enhancing stability.
- Stereoelectronic effects : The methoxy groups on the aromatic ring donate electron density via resonance, influencing reactivity at the methylidene carbon.
Crystallographic Studies and Conformational Analysis
While direct crystallographic data for this compound is limited, studies on structurally analogous enamine malonates provide insights. For example, the crystal structure of diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate (a positional isomer) reveals a planar enamine system with bond lengths of 1.301 Å for C=N and 1.385 Å for C=C , consistent with partial double-bond character. The malonate carbonyl groups adopt a synperiplanar conformation, minimizing steric clashes between ester moieties.
In related compounds, such as diethyl 2-(2-methoxybenzylidene)malonate , X-ray diffraction shows intramolecular hydrogen bonding between the enamine hydrogen and ester carbonyl oxygen, stabilizing a Z-configured enamine. Similar conformational preferences are expected in this compound due to steric and electronic similarities.
| Parameter | Value | Source |
|---|---|---|
| C=N bond length | 1.301–1.337 Å | |
| C=C bond length | 1.385–1.470 Å | |
| Dihedral angle (C=O/C=O) | 12.5°–18.7° |
Comparative Structural Analysis with Related Enamine Malonate Derivatives
This compound shares core features with other enamine malonates but exhibits distinct electronic and steric properties due to its substitution pattern:
Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate :
- Differs in methoxy group positions (3,4 vs. 2,5).
- Exhibits stronger electron-donating effects due to para-methoxy substitution, increasing enamine nucleophilicity.
Table 1: Comparative Structural Properties
| Compound | Substituents | C=N Bond Length (Å) | Solubility (g/L) |
|---|---|---|---|
| This compound | 2,5-OCH₃ | 1.305 | 4.0 (in ethanol) |
| Diethyl 2-[(3,4-dimethoxyanilino)methylene]malonate | 3,4-OCH₃ | 1.301 | 5.2 (in ethanol) |
| Diethyl 2-(2-methoxybenzylidene)malonate | 2-OCH₃ (benzyl) | 1.312 | 3.1 (in ethanol) |
Properties
IUPAC Name |
diethyl 2-[(2,5-dimethoxyanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-13-9-11(20-3)7-8-14(13)21-4/h7-10,17H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFULEGDASYFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2,5-dimethoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific temperature conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with potential applications in medicinal chemistry.
- Biological Activity :
-
Pharmaceutical Development :
- The compound is being explored as a precursor for synthesizing pharmaceutical agents. Its structural features may enhance the pharmacological profiles of resulting drug candidates, making it a valuable component in drug development pipelines.
-
Material Science :
- This compound can be utilized in developing specialty chemicals and materials due to its unique chemical properties and reactivity profiles.
Antimicrobial Properties
Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:
| Compound | Microbial Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Fusarium oxysporum | <0.5 | Fungicidal |
| Control (Mancozeb) | Fusarium oxysporum | 1.0 | Fungicidal |
| Control (Iprodione) | Fusarium oxysporum | 1.5 | Fungicidal |
The compound has demonstrated effectiveness against Fusarium oxysporum, indicating its potential application in agricultural fungicides .
Mechanism of Action
The mechanism of action of Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Electronic Effects on Cyclization Reactions
- Electron-Withdrawing Groups (EWGs): Halogens (Br, Cl) enhance electrophilicity at the malonate carbonyl, facilitating cyclization into pyrazoles or quinolones. For example, the 4-bromo derivative is a precursor to pyrazoloquinolinones .
- Electron-Donating Groups (EDGs): Methoxy groups (e.g., 2,5-dimethoxy hypothetical analog) slow cyclization but improve regioselectivity in Gould-Jacobs reactions. Acetylated methoxy derivatives (e.g., compound 3 in ) exhibit dual electronic effects, balancing reactivity and selectivity.
Ester Group Modifications: Diethyl vs. Dimethyl Malonates
- Solubility and Stability: Dimethyl analogs (e.g., dimethyl 2-(aminomethylene)malonate) exhibit shorter C–N and C–C bond lengths compared to diethyl esters, altering solubility in polar solvents .
- Synthetic Flexibility: Diethyl esters are preferred for thermal stability, while dimethyl esters may offer advantages in microwave-assisted reactions .
Biological Activity
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C16H21NO6
- Molecular Weight : Approximately 323.34 g/mol
- Key Features : The compound contains a malonate backbone with a 2,5-dimethoxyanilino group, contributing to its unique reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that derivatives of malonate compounds, including this compound, exhibit significant antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains and fungi.
| Compound | Microbial Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Fusarium oxysporum | <0.5 | Fungicidal |
| Control (Mancozeb) | Fusarium oxysporum | 1.0 | Fungicidal |
| Control (Iprodione) | Fusarium oxysporum | 1.5 | Fungicidal |
Studies have shown that this compound can inhibit the mycelial growth of Fusarium oxysporum, a significant plant pathogen, suggesting its potential as a fungicide in agricultural applications .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with enzymes or receptors involved in critical metabolic pathways. This interaction could lead to alterations in cell signaling and proliferation, contributing to its antimicrobial and anticancer effects.
Case Studies and Research Findings
- Antifungal Efficacy Against Fusarium oxysporum :
- Potential Anticancer Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
